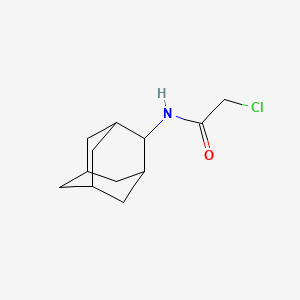

N-Adamantan-2-yl-2-chloro-acetamide

Vue d'ensemble

Description

N-Adamantan-2-yl-2-chloro-acetamide is a chemical compound with the molecular formula C12H18ClNO It is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a chloroacetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-2-yl-2-chloro-acetamide typically involves the reaction of adamantane derivatives with chloroacetyl chloride. One common method includes the following steps:

Adamantane Activation: Adamantane is first activated by introducing a functional group, such as a hydroxyl or amino group, to facilitate further reactions.

Chloroacetylation: The activated adamantane derivative is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using bulk reactors to carry out the chloroacetylation reaction.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution (SN2) reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or azides. These reactions are typically conducted in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HCl byproducts .

Key Examples:

-

Amine Substitution :

Reaction with primary amines (e.g., methylamine) yields N-Adamantan-2-yl-2-alkylamino-acetamides. For example:This pathway is critical for synthesizing bioactive derivatives, including antimicrobial agents .

-

Thiol Substitution :

Reaction with thiols (e.g., benzyl mercaptan) produces thioacetamide derivatives, which are explored for enzyme inhibition.

Oxidation and Reduction

The adamantane core and acetamide group participate in redox reactions under controlled conditions:

Oxidation:

-

Adamantane Core : Strong oxidizing agents (e.g., KMnO₄, CrO₃) oxidize the adamantane moiety to adamantanone derivatives.

-

Acetamide Group : Ozone or peroxides oxidize the methylene group adjacent to the carbonyl, forming ketones or carboxylic acids.

Reduction:

-

Chloroacetamide Group : LiAlH₄ reduces the chloroacetamide to a primary alcohol, yielding N-Adamantan-2-yl-2-hydroxy-acetamide.

-

Adamantane Core : Catalytic hydrogenation (H₂/Pd) is less common due to the stability of the adamantane structure .

Other Reaction Pathways

-

Hydrolysis :

Acidic or alkaline hydrolysis cleaves the amide bond, producing 2-chloroacetic acid and 2-adamantylamine. This reaction is pH-dependent and slower compared to aliphatic amides due to steric hindrance from the adamantane group . -

Cycloaddition :

The azido derivative (from azide substitution) participates in Huisgen cycloaddition with alkynes, forming triazole-linked conjugates for drug discovery .

Comparative Reactivity with Analogues

N-Adamantan-2-yl-2-chloro-acetamide exhibits distinct reactivity compared to positional isomers (e.g., N-Adamantan-1-yl-2-chloro-acetamide) due to steric and electronic differences:

Applications De Recherche Scientifique

Scientific Research Applications

N-ACA has several notable applications across different scientific domains:

1. Medicinal Chemistry

- Antiviral Activity : Research indicates that N-ACA exhibits antiviral properties against various viruses, including influenza and HIV. Its adamantane structure allows effective interaction with viral proteins, inhibiting their function and preventing replication.

- Anticancer Properties : Studies have shown that derivatives of N-ACA can induce apoptosis in cancer cell lines such as HeLa and HepG2. For instance, one study reported an IC50 value of 10.56 μM against HepG2 cells, indicating potent anti-proliferative effects.

- Enzyme Inhibition : N-ACA has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in treating metabolic disorders .

2. Biological Research

- Proteomics Applications : N-ACA is utilized as a derivatization reagent in proteomics research, enhancing the identification and quantification of proteins via mass spectrometry by reacting with cysteine residues.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with studies suggesting that halogenated substituents improve antimicrobial activity due to increased lipophilicity.

3. Industrial Applications

- Material Science : Due to its rigid adamantane core, N-ACA is explored for use in the production of advanced materials and polymers, leveraging its unique structural properties for enhanced performance .

Case Studies and Research Findings

Several studies have documented the applications and effects of N-ACA:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Enhanced activity against Candida albicans with halogenated derivatives. |

| Cytotoxicity in Cancer Cells | Induction of apoptosis via caspase activation pathways in HepG2 cells. |

| Enzyme Inhibition | Effective binding to enzyme active sites leading to potential therapeutic uses. |

Mécanisme D'action

The mechanism of action of N-Adamantan-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Adamantan-1-yl-2-chloro-acetamide: Similar structure but with the chloroacetamide group attached to a different position on the adamantane core.

2-(Adamantan-1-ylamino)-2-oxoacetic acid: Contains an adamantane core with an amino and oxo group.

1-Adamantan-1-yl)piperazine dihydrochloride: Features an adamantane core with a piperazine ring.

Uniqueness

N-Adamantan-2-yl-2-chloro-acetamide is unique due to its specific positioning of the chloroacetamide group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and applications compared to its analogs .

Activité Biologique

N-Adamantan-2-yl-2-chloro-acetamide (N-ACA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-ACA is characterized by its adamantane moiety, a polycyclic hydrocarbon known for its unique three-dimensional structure. The molecular formula of N-ACA is C₁₂H₁₈ClNO, with a molecular weight of approximately 227.73 g/mol. The presence of the chloroacetamide group enhances its chemical reactivity and potential biological activity, making it a subject of interest in drug discovery.

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₈ClNO | Adamantane structure with chloro group | Antiviral, antibacterial, enzyme inhibition |

| N-Adamanthan-1-yl-2-chloroacetamide | C₁₂H₁₈ClNO | Different position of chloro group | Antiviral properties |

| Adamantane | C₁₀H₁₄ | Parent hydrocarbon structure | Antiviral activity |

The mechanism of action of N-ACA involves its interaction with specific biological targets. The chloroacetamide group acts as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Antiviral Properties

Research has indicated that compounds with an adamantane structure, including N-ACA, exhibit antiviral properties. These properties are particularly relevant in the context of viral infections such as influenza and HIV. The adamantane derivatives have been shown to interact effectively with viral proteins, inhibiting their function and thereby preventing viral replication .

Antibacterial Activity

N-ACA has also been investigated for its antibacterial properties. Studies have demonstrated that chloroacetamides can be effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness varies based on the specific structural modifications made to the chloroacetamide framework .

In a study screening a series of N-substituted phenyl-2-chloroacetamides, it was found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The position and type of substituents on the phenyl ring were crucial in determining their efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of adamantane derivatives, including N-ACA. For instance, compounds related to N-ACA have shown anti-proliferative effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One study reported that a derivative exhibited an IC50 value of 10.56 μM against HepG2 cells, indicating potent biological activity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of newly synthesized N-substituted 2-chloroacetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. It was found that compounds with halogenated substituents showed enhanced lipophilicity and better penetration through cell membranes, leading to increased antimicrobial activity .

- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of adamantane derivatives on cancer cell lines. The study demonstrated that certain compounds induced apoptosis through caspase activation pathways, specifically highlighting the role of caspase-8 in HepG2 cells .

- Enzyme Inhibition : N-ACA has been studied for its ability to inhibit specific enzymes involved in metabolic processes. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .

Propriétés

IUPAC Name |

N-(2-adamantyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c13-6-11(15)14-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWVZXFHPBHQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307092 | |

| Record name | N-Adamantan-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103951-51-5 | |

| Record name | N-Adamantan-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.